Home > Products > Building Blocks P10585 > (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine - 859850-79-6

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Catalog Number: EVT-354614
CAS Number: 859850-79-6
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) is an allosteric modulator of the cannabinoid CB1 receptor. It acts as a negative allosteric modulator, meaning it reduces the maximum effect (Emax) of CB1 receptor agonists. PSNCBAM-1 exhibits potent anorectic effects similar to the CB1 antagonist rimonabant, suggesting its potential as a new chemical entity for the discovery of anti-obesity drugs.

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050)

Compound Description: 3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050) is a relatively short-acting κ-opioid receptor antagonist. It has demonstrated the ability to prevent grooming deficits in mice caused by the κ-agonist salvinorin A, suggesting anti-anhedonia effects. LY2795050 also decreased immobility in the forced swim test, a common test of anti-anhedonia effects.

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

Compound Description: (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296) is another relatively short-acting κ-opioid receptor antagonist. It exhibits similar effects to LY2795050, preventing grooming deficits in mice caused by salvinorin A and decreasing immobility in the forced swim test.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective antagonist of the Orexin 2 receptor (OX2). It demonstrates high affinity for the OX2 receptor and completely antagonizes the effect of Orexin-A on the slow-firing of ventral tegmental area (VTA) dopaminergic neurons.

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042) is a selective antagonist of the Orexin 1 receptor (OX1).

1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol

Compound Description: 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol is synthesized through a solvent-free one-pot three-component domino reaction involving naphthalen-2-ol, nicotinaldehyde, and pyrrolidine. An intramolecular O—H⋯N hydrogen bond stabilizes the molecular conformation of this compound.

3-(3,5-difluorophenyl)-N-(6-(isobutylthio)-2-(pyrrolidin-1-yl)pyridin-3-yl)propanamide (Compound 48)

Compound Description: This compound is a sulfide analogue of flupirtine with significantly enhanced activity (EC50 = 1.4 nM) on KV7.2/KV7.3 potassium channels compared to flupirtine. It exhibits a vastly improved toxicity/activity ratio and the same efficacy as retigabine in vitro. The modification of the aromatic ring to include a sulfide group prevents the formation of detrimental quinone metabolites.

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This compound was identified through in silico docking analysis as a potential inhibitor of the constitutively active Gsα protein associated with McCune-Albright Syndrome (MAS). It significantly and dose-dependently reduced elevated basal cAMP levels in HEK cells transiently transfected with the constitutively active Gs-R201H allele. Further studies indicated that this compound did not affect forskolin-driven cAMP production, suggesting its effects are not downstream of the G-protein.

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Compound Description: This compound was also identified through in silico docking analysis as a potential inhibitor of the constitutively active Gsα protein associated with MAS. Similar to 6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide, it significantly reduced cAMP levels in HEK cells transiently transfected with the constitutively active Gs-R201H allele.

Overview

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a heterocyclic compound that combines a pyrrolidine ring with a pyridine ring, specifically at the 2-position of the pyridine and the 1-position of the pyrrolidine. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics that may enhance biological activity.

Source

This compound has been synthesized and studied in various research contexts, with significant data available in chemical databases such as PubChem and Sigma-Aldrich, which provide insights into its properties and potential uses .

Classification

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is classified as an amine due to the presence of the amine functional group (-NH2) attached to the methylene bridge connecting the pyridine and pyrrolidine rings. Its classification as a heterocyclic compound highlights its unique structure, which incorporates nitrogen atoms within its cyclic frameworks.

Synthesis Analysis

Methods

The synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine typically involves several key steps:

  1. Formation of Pyridine and Pyrrolidine Rings: The initial step often includes the synthesis of the pyridine ring through methods such as cyclization of appropriate precursors. The pyrrolidine ring can be synthesized from piperidines or other nitrogen-containing compounds.
  2. Coupling Reaction: Following the formation of both rings, a coupling reaction is performed to link them via a methylene bridge. This can be achieved through various coupling agents under controlled conditions.
  3. Optimization Techniques: Advanced techniques such as microwave-assisted organic synthesis may be employed to enhance yield and reduce reaction times, making the process more efficient .

Technical Details

Common reagents used in these synthesis processes include:

  • Reagents for Pyridine Formation: N-bromosuccinimide, pyridine derivatives.
  • Reagents for Coupling: Various coupling agents like HBTU or DCC (dicyclohexylcarbodiimide) may be utilized to facilitate the reaction between the nitrogen-containing rings.
Molecular Structure Analysis

Structure

The molecular structure of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine can be represented by its chemical formula C11H15N3C_{11}H_{15}N_3. The compound features a pyridine ring substituted with a pyrrolidinyl group at the 2-position and an amine group at the methylene bridge.

Data

Key structural data include:

  • IUPAC Name: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine
  • InChI Key: VBRRXVUQKDPNEP-UHFFFAOYSA-N
    This data can be found in chemical databases such as PubChem, which provides comprehensive structural information .
Chemical Reactions Analysis

Reactions

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine can participate in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can yield secondary amines when treated with reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The compound can also engage in nucleophilic substitution reactions, where alkyl halides or acyl chlorides react under basic conditions .

Technical Details

The choice of reagents and conditions significantly influences the outcomes of these reactions:

  • Oxidation Conditions: Typically performed in an acidic medium to facilitate N-oxide formation.
  • Reduction Conditions: Often conducted in solvents like ether or methanol to stabilize intermediates.
Mechanism of Action

Process

The mechanism of action for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is primarily linked to its interaction with biological targets due to its structural features:

  1. Target Interaction: Compounds containing a pyrrolidine ring are known for their ability to modulate various biological pathways, including neurotransmitter systems.
  2. Pharmacophore Exploration: The sp³ hybridization present in the pyrrolidine contributes to its three-dimensional structure, enhancing its ability to fit into receptor sites effectively.

Data

Research indicates that derivatives of this compound may act on receptors involved in pain modulation and other physiological processes, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is expected to exhibit moderate solubility in polar solvents due to its amine functionality. Its melting point and boiling point are yet to be precisely defined but can be estimated based on similar compounds.

Chemical Properties

Key chemical properties include:

  • Basicity: The amine group contributes to basicity, making it reactive towards acids.
  • Reactivity Patterns: The presence of both nitrogen-containing rings allows for diverse reactivity, including electrophilic aromatic substitution and nucleophilic attack on electrophiles .
Applications

Scientific Uses

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine has several potential applications:

  1. Medicinal Chemistry: It serves as a scaffold for designing new drugs targeting specific biological pathways.
  2. Biological Research: Studies focus on its role as an antagonist or modulator in various receptor systems, particularly those related to pain and inflammation.
  3. Material Science: Its unique structure allows it to be used in developing new materials with specific properties tailored for industrial applications .
Stereoselective Synthesis Methodologies for Pyrrolidine-Containing Scaffolds

Proline-Derived Synthetic Routes for Chiral Pyrrolidine Intermediates

Proline and its derivatives serve as privileged chiral building blocks for synthesizing enantiopure pyrrolidine intermediates. The reduction of N-protected proline esters to prolinols using LiAlH₄ or LiBH₄ constitutes a foundational step, yielding key synthons for downstream functionalization [4]. For instance:

  • Avanafil (erectile dysfunction drug) is synthesized via condensation between a carboxylic acid and (S)-prolinol, exploiting the stereogenic center of proline [4].
  • Elbasvir (HCV NS5A inhibitor) employs in situ oxidation of (S)-prolinol using Dess-Martin periodinane, followed by condensation with glyoxal and ammonia to form a critical imidazole-pyrrolidine intermediate [4].
  • Alpelisib (PI3K inhibitor) couples a pyridine derivative with L-prolinamide under mild conditions (>80% yield), retaining chirality [4].

Table 1: Proline-Derived Drugs and Key Synthetic Steps

Drug (Therapeutic Use)Proline-Derived IntermediateKey TransformationYield
Avanafil (Erectile dysfunction)(S)-ProlinolAmide couplingHigh
Elbasvir (Antiviral)2-(4-Bromoimidazolyl)pyrrolidineOxidation/condensationModerate
Alpelisib (Anticancer)L-ProlinamideNucleophilic substitution>80%
Captopril (Antihypertensive)L-Proline methyl esterHydrolysis of trichloroacetamide intermediateModerate

These routes highlight atom economy and chiral retention, leveraging proline’s preexisting stereocenter to bypass racemization risks. N-Functionalization (e.g., tert-butoxycarbonyl (Boc) protection) further diversifies the scaffold [3] [4].

Cyclization Strategies for Acyclic Precursors to Pyrrolidine-Pyridine Hybrid Systems

Cyclization of acyclic precursors provides access to structurally diverse pyrrolidine-pyridine hybrids. Recent advances emphasize ring contraction and multi-component reactions:

  • Pyridine-to-pyrrolidine ring contraction: Photoinduced skeletal editing of pyridines with silylboranes (e.g., PhMe₂SiBpin) under 365 nm light yields bicyclic pyrrolidines (e.g., N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene). This method tolerates esters, alkynes, and trifluoromethyl groups, enabling access to functionalized scaffolds [6].
  • Pyridine/pyrimidine core functionalization: Influenza PA-PB1 inhibitors incorporate pyrrolidine via thioacetamide linkers. Pyrimidine derivatives (e.g., 2d) bearing 4-chlorophenyl and phenyl groups exhibit enhanced binding (IC₅₀ = 90.1 μM) due to optimized hydrophobic interactions [8].
  • Organocatalytic multi-component reactions: Three-component couplings using aldehydes, amines, and dipolarophiles afford polysubstituted pyrrolidines. Silver or proline-based catalysts control stereoselectivity [7] [9].

Table 2: Bioactive Pyrrolidine-Pyridine/Pyrimidine Hybrids

CompoundCore StructureSubstituents (R¹, R²)Biological Activity
1a3-Cyano-4,6-diphenylpyridineR¹ = Ph, R² = PhPA-PB1 inhibitor (IC₅₀ = 80 μM)
1bPyridine-amino acid hybridR¹ = Isoleucine chainAntiviral (EC₅₀ = 39 μM)
2dPyrimidineR¹ = Ph, R² = 4-Cl-PhPA-PB1 inhibitor (IC₅₀ = 90.1 μM)
1ePyridineR¹ = Bn, R² = 4-F-PhPA-PB1 inhibitor (IC₅₀ = 52.6 μM)

Critical to these strategies is the chemo- and regioselectivity of cyclization, particularly when deploying unprotected heterocycles [6] [8].

Catalytic Asymmetric Approaches for Enantioselective Pyrrolidine Functionalization

Catalytic asymmetric methods enable precise stereocontrol during pyrrolidine elaboration. Key advancements include:

  • Silver-catalyzed double dipolar cycloadditions: Using AgOAc/(S)-QUINAP, α-imino esters undergo sequential (1,3)-dipolar cycloadditions with acrylates to form pyrrolizidines (e.g., 18a–18r). The first step establishes enantioselectivity (up to 96% ee), while the second proceeds with endo-diastereoselectivity [9].
  • Ligand-controlled stereodivergence: Electron-withdrawing aryl groups (e.g., p-NO₂, m-CF₃) enhance enantioselectivity (90–96% ee). Pyridyl substituents exhibit variable ee due to competing metal coordination [9].
  • Temperature and solvent effects: Reactions in THF at −45°C optimize enantioselectivity, while warming to 23°C facilitates the second cycloaddition. Ethereal solvents outperform halogenated analogues [9].

Table 3: Silver-Catalyzed Synthesis of Pyrrolizidines

EntryAryl Group (R)Yield (%)ee (%)Key Condition
18aPh9091THF, −45°C → 23°C
18fp-NO₂-C₆H₄8793THF, −45°C → 23°C
18im-CF₃-C₆H₄7096THF, −45°C → 23°C
18r3-Pyridyl9090THF, −45°C → 23°C
18s2-Pyridyl3344THF, −45°C → 23°C

This methodology achieves six stereogenic centers in one pot, demonstrating high functional group tolerance [9]. The absence of kinetic resolution during the second cycloaddition confirms substrate-controlled diastereoselectivity [9].

Compounds Mentioned in Text:

  • (S)-Prolinol
  • Avanafil
  • Elbasvir
  • 2-(4-Bromoimidazol-2-yl)pyrrolidine
  • Alpelisib
  • N-Boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene
  • Pyrimidine derivative 2d
  • Pyrrolizidine 18a–18s
  • AgOAc/(S)-QUINAP catalyst system

Properties

CAS Number

859850-79-6

Product Name

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)methanamine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2

InChI Key

VMMFMWFKCCKFII-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=CC=N2)CN

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.